![molecular formula C12H14ClNO3 B5913206 5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid CAS No. 6087-34-9](/img/structure/B5913206.png)
5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid
Overview
Description
5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is known for its unique structure, which includes a chloro group and a dimethylpropanoylamino group attached to a benzoic acid core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid typically involves the reaction of 5-chloro-2-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid typically involves several steps that enhance its yield and purity. The compound can be synthesized through a multi-step process that includes:
- Initial Reaction : The starting materials undergo oxidation and chlorination reactions to form the benzoic acid derivative.
- Amidation : The introduction of the 2,2-dimethylpropanoyl group is achieved through amidation reactions using appropriate coupling agents.
- Purification : The final product is purified using chromatographic techniques to ensure high purity levels suitable for research applications.
The synthetic route is designed to optimize yield while minimizing the use of hazardous reagents, making it a more environmentally friendly approach to chemical synthesis .
Research has indicated that this compound exhibits potential biological activities:
- Antioxidant Properties : Studies have shown that derivatives of this compound can possess significant antioxidant activity. For instance, related compounds have demonstrated efficacy in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
- Pharmacological Potential : The compound's structure suggests it may interact with biological targets relevant to various therapeutic areas, including anti-inflammatory and analgesic effects. Its derivatives are being explored for their potential use in drug formulations aimed at treating metabolic disorders .
Therapeutic Applications
The therapeutic potential of this compound is primarily linked to its role as a building block in the development of novel pharmaceuticals:
- SGLT2 Inhibitors : As a key intermediate, this compound can be utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for their effectiveness in managing diabetes. The compound's ability to enhance the pharmacokinetic properties of these inhibitors makes it a valuable asset in pharmaceutical development .
- Anti-diabetic Drugs : Its derivatives are being researched for their potential as active pharmaceutical ingredients (APIs) in anti-diabetic medications. The structural modifications allow for improved efficacy and reduced side effects compared to existing therapies .
Case Studies and Research Findings
Several studies have documented the applications and benefits of using this compound:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and dimethylpropanoylamino groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(2,2-dimethylpropanoylamino)methylbenzoic acid: Similar structure but with a methyl group attached to the benzoic acid core.
5-Chloro-2-pivalamidobenzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Biological Activity
5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid, also known by its IUPAC name as 5-chloro-2-pivalamidobenzoic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- Chemical Formula : C12H14ClNO3
- Molecular Weight : 255.7 g/mol
- CAS Number : 351896-22-5
- Purity : 95% .
The compound features a benzoic acid moiety substituted with a chloro group and a pivalamide side chain, which is hypothesized to influence its biological interactions.
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. Research has demonstrated its potential to inhibit inflammatory responses in various models.
Case Study: LPS-Induced Inflammation in Rats
In a study investigating the anti-inflammatory effects of this compound, rats were induced with lipopolysaccharide (LPS) to simulate an inflammatory response. The administration of this compound resulted in:
- Reduction of Inflammatory Markers :
- Tumor Necrosis Factor-alpha (TNF-α): Decreased to (p < 0.001)
- Interleukin-1 beta (IL-1β): Decreased to (p < 0.001)
- Histopathological Improvements : Notable reduction in lung injury severity was observed compared to control groups .
These findings suggest that the compound may inhibit the cyclooxygenase-2 (COX-2) pathway, which is pivotal in mediating inflammatory responses.
The proposed mechanism of action for the anti-inflammatory effects of this compound involves:
- COX-2 Inhibition : Binding affinity studies suggest that the compound may interact with COX-2, leading to decreased production of pro-inflammatory mediators.
- NF-kB Pathway Modulation : The compound may also inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, further reducing inflammation .
Comparative Analysis with Other Compounds
To contextualize the activity of this compound, a comparison with other known anti-inflammatory agents is useful:
Properties
IUPAC Name |
5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTDXXMUSRIYOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338117 | |
Record name | 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6087-34-9 | |
Record name | 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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